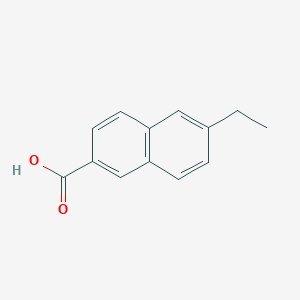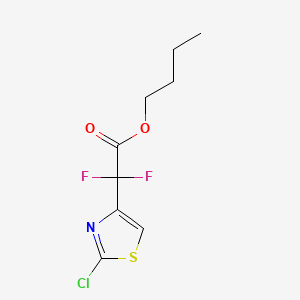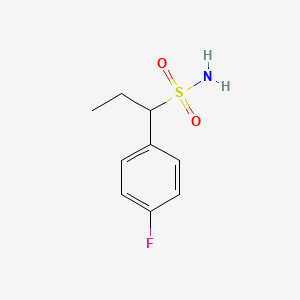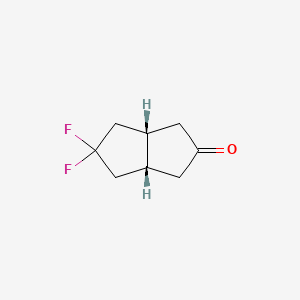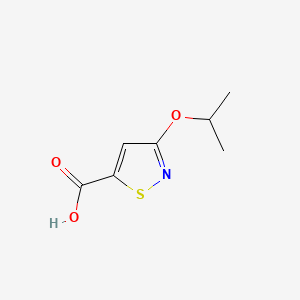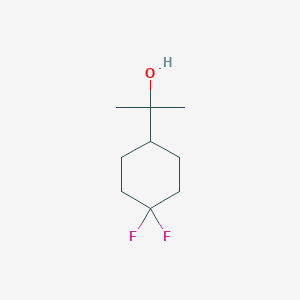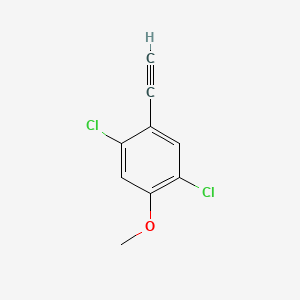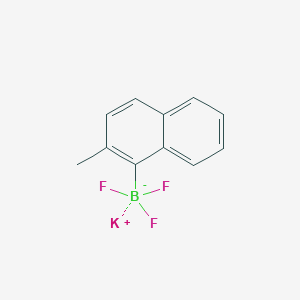
Methyl 4-methyl-3-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-oxohexanoate: is an organic compound with the molecular formula C8H14O3 . It is a methyl ester derivative of 4-methyl-3-oxohexanoic acid. This compound is of interest due to its unique structure, which includes both a ketone and an ester functional group, making it versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-methyl-3-oxohexanoic acid.
Reduction: 4-methyl-3-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-methyl-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-3-oxohexanoate involves its interaction with various molecular targets depending on the specific reaction or application. For example:
Reduction Reactions: The ketone group undergoes nucleophilic attack by a hydride ion, followed by protonation to form a secondary alcohol.
Substitution Reactions: The ester group undergoes nucleophilic attack by a nucleophile, leading to the displacement of the methoxy group and formation of a new ester.
Comparaison Avec Des Composés Similaires
Methyl 4-oxohexanoate: Similar structure but lacks the methyl group at the fourth position.
Methyl 3-oxohexanoate: Similar structure but the ketone group is at the third position instead of the fourth.
Methyl 4-methyl-3-oxopentanoate: Similar structure but has one less carbon in the chain.
Uniqueness: Methyl 4-methyl-3-oxohexanoate is unique due to the presence of both a methyl group and a ketone group at specific positions, which influences its reactivity and applications. This structural uniqueness allows for selective reactions and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 4-methyl-3-oxohexanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(2)7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 |
Clé InChI |
XAXXMCKRKUYHNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
